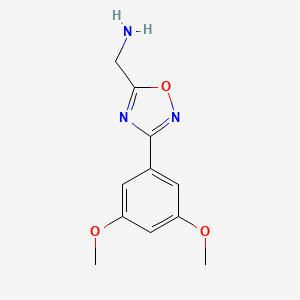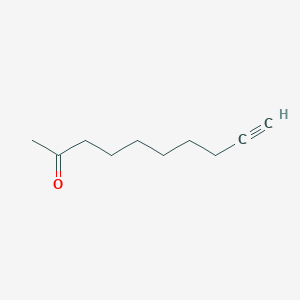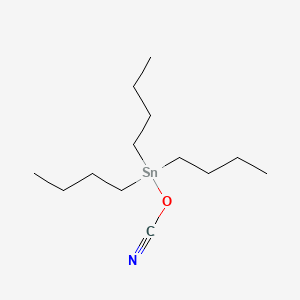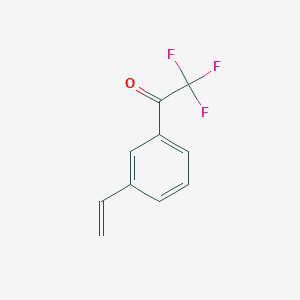
N,N-dibutylaniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutylaniline;hydrochloride is an organic compound with the molecular formula C14H23N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by butyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
N,N-Dibutylaniline can be synthesized through the alkylation of aniline with butyl halides in the presence of a base. The reaction typically involves the use of sodium or potassium hydroxide as the base and butyl bromide or butyl chloride as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete conversion of aniline to N,N-dibutylaniline .
Industrial Production Methods
In industrial settings, N,N-dibutylaniline is produced using similar alkylation methods but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
N,N-Dibutylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dibutylaniline oxide.
Reduction: It can be reduced to form N-butylaniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: N,N-dibutylaniline oxide.
Reduction: N-butylaniline.
Substitution: Nitrated or halogenated derivatives of N,N-dibutylaniline.
科学研究应用
N,N-Dibutylaniline;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers
作用机制
The mechanism of action of N,N-dibutylaniline;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function .
相似化合物的比较
Similar Compounds
N,N-Dimethylaniline: A derivative of aniline with two methyl groups instead of butyl groups.
N,N-Diethylaniline: A derivative of aniline with two ethyl groups.
N,N-Diisopropylaniline: A derivative of aniline with two isopropyl groups.
Uniqueness
N,N-Dibutylaniline;hydrochloride is unique due to its longer alkyl chains, which impart different physicochemical properties compared to its shorter-chain analogs. This affects its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other derivatives may not be as effective .
属性
CAS 编号 |
88990-56-1 |
|---|---|
分子式 |
C14H24ClN |
分子量 |
241.80 g/mol |
IUPAC 名称 |
N,N-dibutylaniline;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14;/h7-11H,3-6,12-13H2,1-2H3;1H |
InChI 键 |
XOCWJVUBGXBFLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)


![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)



![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)

![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
